Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds consisting of a pyrazole ring fused to a pyridine ring. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. [, , , , , , , , , , , , , , , ]
Pyrazolo[1,5-a]pyridine-3-carboxamides are a subclass of these compounds where a carboxamide group is attached at the 3-position of the pyrazolo[1,5-a]pyridine core. These molecules have shown promising activity against Mycobacterium tuberculosis, including drug-resistant strains. [, , ]
Pyrazolo[1,5-A]pyridine-3-carbothioamide is a heterocyclic compound characterized by the empirical formula C8H7N3S and a molecular weight of 177.23 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an antitumor and antitubercular agent. The compound can be represented by the SMILES notation: S=C(N)C1=C2N(C=CC=C2)N=C1 .
Pyrazolo[1,5-A]pyridine-3-carbothioamide is classified within the family of pyrazolo compounds, which are known for their diverse biological activities. The compound has been studied for its structural properties and biological implications, particularly in cancer therapy and tuberculosis treatment . It is cataloged under the CAS number 885275-44-5 .
Several synthetic routes have been developed to produce Pyrazolo[1,5-A]pyridine-3-carbothioamide. One prominent method involves the nucleophilic displacement of a sulfur atom in 5-aminopyrazole-4-carboxamides using α-oxoketene dithioacetals. This reaction leads to the formation of various pyrazolo derivatives, including those relevant to cancer treatment .
The synthesis typically requires careful control of reaction conditions to optimize yield and purity. The use of solvents, temperature, and reaction time are critical parameters that influence the success of the synthesis. For instance, reactions may be conducted under reflux conditions or using microwave-assisted techniques to enhance efficiency .
The molecular structure of Pyrazolo[1,5-A]pyridine-3-carbothioamide features a pyrazole ring fused to a pyridine ring, sharing one nitrogen atom. This unique arrangement contributes to its biological activity. The compound's structure can be analyzed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its functional groups and bonding .
Pyrazolo[1,5-A]pyridine-3-carbothioamide can undergo various chemical reactions that modify its structure and enhance its biological activity. Notably, it has been involved in cyclization reactions that yield more complex derivatives with potential therapeutic effects.
The reactions often involve:
The mechanism of action for Pyrazolo[1,5-A]pyridine-3-carbothioamide involves its interaction with specific biological targets within cells. For instance, some derivatives have shown significant antiproliferative activity against cancer cell lines comparable to established chemotherapeutics like 5-fluorouracil .
Research indicates that these compounds may disrupt cellular processes such as DNA replication or protein synthesis in cancer cells, leading to apoptosis or cell cycle arrest. Additionally, they have demonstrated potential as inhibitors against drug-resistant strains of Mycobacterium tuberculosis by targeting metabolic pathways essential for bacterial survival .
Pyrazolo[1,5-A]pyridine-3-carbothioamide exhibits distinct physical and chemical properties that are crucial for its application in research:
These properties are significant when considering formulations for drug delivery or laboratory applications .
The primary applications of Pyrazolo[1,5-A]pyridine-3-carbothioamide lie in medicinal chemistry:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects in clinical settings.
Pyrazolo[1,5-a]pyridine-3-carbothioamide represents a strategic evolution of the privileged N-heterobicyclic core in medicinal chemistry. The parent pyrazolo[1,5-a]pyridine scaffold first gained prominence in the early 2000s through antitubercular carboxamide derivatives, exemplified by compounds exhibiting nanomolar MIC values against Mycobacterium tuberculosis H37Rv (MIC < 0.002 μg/mL) [1]. The systematic replacement of the carbonyl oxygen with sulfur generated the carbothioamide variant (CAS: 885275-44-5, C₈H₇N₃S, MW: 177.23) [10], introducing distinct electronic and steric properties. This thiocarbonyl modification enhanced hydrogen-bonding capabilities due to sulfur’s polarizability and created a deeper, more lipophilic binding pocket engagement [6]. Key milestones include:
Table 1: Developmental Milestones of Pyrazolo[1,5-a]pyridine Derivatives
Time Period | Development Phase | Key Advance |
---|---|---|
2000-2010 | Carboxamide Optimization | Identification of diaryl-substituted carboxamides with activity against drug-resistant TB strains [1] |
2010-2015 | Thiocarbonyl Exploration | Synthesis of carbothioamides demonstrating improved metabolic stability [6] |
2015-Present | Targeted Therapeutic Applications | Rational design of carbothioamide-based kinase inhibitors and anti-infectives [8] [9] |
The carbothioamide’s emergence stemmed from addressing limitations of carboxamides, particularly susceptibility to amidase hydrolysis and suboptimal membrane permeability. Its "molecular chameleon" properties—enabling both hydrogen bond acceptance (via thiocarbonyl sulfur) and donation (via NH₂ group)—underpin broad-target engagement [6] [9].
This scaffold demonstrates exceptional versatility against evolving therapeutic challenges:
Drug-Resistant Tuberculosis: Pyrazolo[1,5-a]pyridine-3-carbothioamide derivatives show remarkable activity against multidrug-resistant (MDR) M. tuberculosis strains. Structural analogs like compound 6d (carboxamide variant) exhibit MIC values <0.002 μg/mL against isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) strains, outperforming first-line drugs like rifampicin (MIC >2 μg/mL against rRMP) [1] [3]. The thiocarbonyl moiety likely enhances penetration through mycobacterial lipid-rich cell walls and inhibits novel targets like decaprenylphosphoryl-β-D-ribose oxidase (DprE1) [3].
Oncological Targets: In oncology, the scaffold inhibits kinases through ATP-competitive and allosteric mechanisms. Its planar configuration facilitates π-stacking in hydrophobic kinase pockets, while the thiocarbonyl NH₂ anchors hinge-region hydrogen bonding. Derivatives have been optimized for tropomyosin receptor kinases (Trks), with pyrazolo[1,5-a]pyrimidine analogs (structurally homologous) forming the core of FDA-approved drugs like Larotrectinib [7]. Carbothioamide-specific analogs exhibit sub-100 nM IC₅₀ against PI3Kδ, a key regulator in inflammatory and hematologic malignancies [9].
Table 2: Bioactivity Profile of Key Derivatives Against Resistant Pathogens and Kinases
Derivative Class | Biological Target | Potency | Selectivity Index |
---|---|---|---|
Carbothioamide Analogs | INH-resistant M. tuberculosis | MIC: 0.003–0.014 μg/mL [1] [3] | >25,000 (vs. Vero cells) |
Carbothioamide-Based Trk Inhibitors | TrkA/B/C | IC₅₀: 1–10 nM [7] | >100-fold vs. unrelated kinases |
Indolyl-Carbothioamides | PI3Kδ | IC₅₀: 2.8 nM (e.g., CPL302253) [9] | >500-fold vs. PI3Kα/β/γ |
Pyrazolo[1,5-a]pyridine-3-carbothioamide occupies a distinct niche within the broader pyrazolo-fused pharmacopeia:
Electronic and Steric Differentiation: Compared to prevalent pyrazolo[1,5-a]pyrimidine scaffolds (e.g., in Zaleplon or Dorsomorphin), the pyridine ring in carbothioamide reduces basicity (pKa ∼3.5 vs. pyrimidine’s pKa ∼5.0), enhancing bioavailability under physiological conditions [6] [9]. The thiocarbonyl group (C=S) exhibits a 20° wider bond angle than carbonyl (C=O), enabling unique van der Waals contacts in binding sites [6].
Bioactivity Contrasts: While pyrazolo[1,5-a]pyrimidine carboxamides dominate kinase inhibition (e.g., Trk inhibitors Larotrectinib, Repotrectinib) [7], carbothioamide derivatives show superior activity against intracellular pathogens. This is attributed to:
Table 3: Molecular and Bioactivity Comparison of Key Pyrazolo-Fused Cores
Scaffold | Hydrogen Bond Capacity | Avg. cLogP | Dominant Therapeutic Application | Notable Limitation |
---|---|---|---|---|
Pyrazolo[1,5-a]pyridine-3-carbothioamide | 2 H-bond donors, 1 acceptor | 2.1 ± 0.3 | Anti-TB, Kinase Inhibition | Limited CNS penetration |
Pyrazolo[1,5-a]pyridine-3-carboxamide | 1 H-bond donor, 2 acceptors | 1.6 ± 0.4 | Antitubercular agents | Susceptible to amidase cleavage |
Pyrazolo[1,5-a]pyrimidine-7-carboxamide | 1 H-bond donor, 3 acceptors | 1.2 ± 0.2 | Kinase Inhibitors (e.g., Trk) | Moderate metabolic stability |
This comparative analysis underscores the carbothioamide’s niche: balancing target versatility, resistance mitigation, and synthetic tractability. Its ongoing optimization focuses on improving aqueous solubility (e.g., via morpholine appendages) while retaining resistance-combatting properties [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7